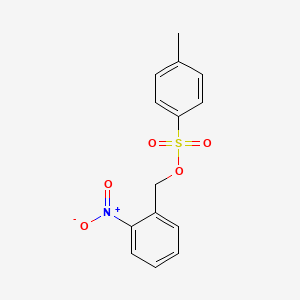

2-Nitrobenzyl tosylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Nitrobenzyl tosylate is a useful research compound. Its molecular formula is C14H13NO5S and its molecular weight is 307.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photochemical Applications

Photocleavage Reactions:

2-Nitrobenzyl tosylate is frequently employed as a photocage in photochemical applications. It can be activated by UV light to release reactive species, making it useful in:

- Controlled Drug Release: The compound has been utilized to develop light-responsive drug delivery systems, where the release of therapeutic agents can be precisely controlled by light exposure. For instance, ONB (ortho-nitrobenzyl) protected nucleic acids have been shown to facilitate spatiotemporal control over gene expression and intracellular processes through photodeprotection mechanisms .

- Photolithography: In materials science, this compound is applied as a photoacid generator in hybrid organic/inorganic sol-gel systems. Its ability to generate acids upon irradiation facilitates the patterning of materials at the micro and nanoscale .

Case Study:

A study demonstrated the use of this compound in creating photolithographically patterned interfaces that modulate cellular behavior, highlighting its significance in biomedical engineering .

Synthesis of Functionalized Compounds

This compound is instrumental in synthesizing various functionalized compounds through:

- Nucleophilic Substitution Reactions: The tosylate group serves as a good leaving group, allowing for the introduction of nucleophiles. This property has been exploited in synthesizing complex molecules such as benzofuran and indole derivatives .

- Intramolecular Reactions: The compound has been utilized in intramolecular arylogous nitroaldol condensation reactions, leading to the formation of biologically relevant scaffolds with potential pharmacological activities .

Data Table: Synthesis Outcomes Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Benzofuran Derivatives | 68-92 | |

| Intramolecular Nitroaldol | Indole Derivatives | 48-90 | |

| Photochemical Deprotection | Drug Release Systems | Variable |

Biological Applications

The biological relevance of this compound extends to its role in drug development:

- Anticancer Research: Photocaged compounds based on this compound have been investigated for their ability to release cytotoxic agents selectively within cancer cells upon light activation. This targeted approach minimizes damage to surrounding healthy tissues and enhances therapeutic efficacy .

- Gene Regulation: The compound's derivatives have been used to create ONB-modified nucleic acids that can control transcription and translation processes through light-triggered mechanisms, offering innovative strategies for gene therapy .

化学反応の分析

Nucleophilic Substitution Reactions

The benzylic tosyl group in 2-nitrobenzyl tosylate is highly susceptible to nucleophilic displacement due to the electron-withdrawing nitro group, which stabilizes the transition state via resonance and inductive effects .

Solvolysis Pathways

Solvolysis studies in aqueous ethanol (80% v/v) and methanol (50% v/v) at 45°C indicate a dominant SN2 mechanism , with specific rates of 1.2×10−4s−1 and 3.8×10−4s−1, respectively . In contrast, fluoroalcohol-rich solvents (e.g., 97% trifluoroethanol) promote an intramolecular pathway involving participation of the ortho-nitro group, leading to accelerated solvolysis rates (1.5×10−2s−1) .

| Solvent System | Mechanism | Specific Rate (ks−1) | Temperature (°C) |

|---|---|---|---|

| 80% Ethanol/Water | SN2 | 1.2×10−4 | 45 |

| 50% Methanol/Water | SN2 | 3.8×10−4 | 45 |

| 97% Trifluoroethanol | Intramolecular | 1.5×10−2 | 45 |

Halide Displacement

In the presence of halide ions (Cl⁻, Br⁻, I⁻), this compound undergoes substitution to form 2-nitrobenzyl halides. For example:

-

Reaction with NaBr in dichloromethane yields 2-nitrobenzyl bromide (52% yield) .

-

Tetrabutylammonium nitrite (TBAN) in toluene converts the tosylate to 2-nitrobenzyl nitrite (61% yield) .

Thermal Decomposition

This compound undergoes thermal decomposition via intramolecular nucleophilic displacement by the nitro group, releasing sulfonic acids (e.g., p-toluenesulfonic acid) and forming 2-nitrosobenzaldehyde . This reaction is critical in photoresist applications, where acid generation enables polymer crosslinking.

Mechanism:

2-Nitrobenzyl tosylateΔ2-Nitrosobenzaldehyde+p-Toluenesulfonic Acid

Key evidence includes:

-

Entropy of activation (ΔS‡) in 97% trifluoroethanol: −12.4J mol−1K−1 (less negative than para-isomer) .

-

Decomposition temperature (Tmin) correlates with nitro group electron-withdrawing capacity .

Rearrangement Reactions

Under acidic or solvolytic conditions, this compound rearranges to 2-nitrosobenzaldehyde via a cyclic intermediate . This process is driven by the leaving group potential of the tosylate anion and involves:

-

Cyclic intermediate formation : Intramolecular attack by the nitro oxygen.

-

Fragmentation : Release of p-toluenesulfonic acid and rearrangement to the nitroso compound.

Example :

Treatment with triflic anhydride at −30∘C in dichloromethane yields 2-nitrosobenzaldehyde as the major product .

Comparative Reactivity

The reactivity of this compound is significantly higher than its bromide counterpart. The kOTs/kBr ratio in 80% ethanol is 10–30, highlighting the superior leaving group ability of the tosyl group .

| Substrate | krel (vs. p-nitro isomer) | Solvent |

|---|---|---|

| This compound | 1.0 | 80% Ethanol |

| 2-Nitrobenzyl bromide | 0.03–0.1 | 80% Ethanol |

特性

CAS番号 |

20444-09-1 |

|---|---|

分子式 |

C14H13NO5S |

分子量 |

307.32 g/mol |

IUPAC名 |

(2-nitrophenyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H13NO5S/c1-11-6-8-13(9-7-11)21(18,19)20-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |

InChIキー |

MCVVDMSWCQUKEV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2[N+](=O)[O-] |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。